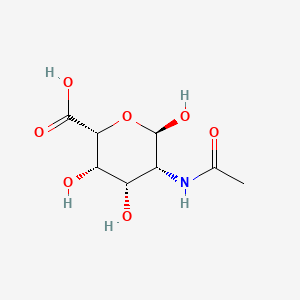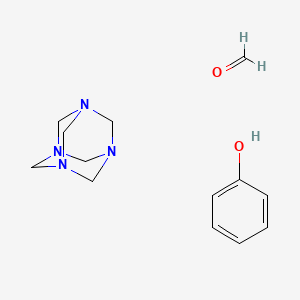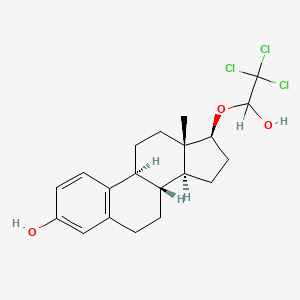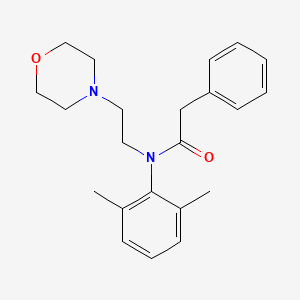
N-Acetyltalosaminuronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-alpha-L-talosaminuronic acid is a carbohydrate acid derivative that is alpha-L-talosaminuronic acid in which the hydroxy group at position 2 is substituted by an acetamido group. It is a carbohydrate acid derivative, an amino monosaccharide and a hexuronic acid derivative.
Aplicaciones Científicas De Investigación
1. Psychiatric Applications
Research into N-acetylcysteine (NAC), a closely related compound, shows promise in psychiatric disorders, suggesting potential applications of similar compounds like N-Acetyltalosaminuronic acid. NAC's mechanisms, which are only partially understood, include modulating glutamatergic, neurotropic, and inflammatory pathways, pointing to a broad therapeutic potential in psychiatry (Dean, Giorlando, & Berk, 2011).
2. Biomedical and Industrial Applications
Hyaluronic acid, comprising repeating units of N-acetyl-d-glucosamine and d-glucuronic acid, demonstrates the diverse applications of compounds with structural similarities to this compound. This compound is used in various medical fields such as cancer treatment, ophthalmology, and cosmetic surgery due to its unique physico-chemical properties like biocompatibility and biodegradability. Its applications extend to drug delivery systems and treatment methodologies (Fallacara, Baldini, Manfredini, & Vertuani, 2018).
3. Tissue Engineering and Regenerative Medicine
Compounds like this compound could be integral in tissue engineering and regenerative medicine. Hyaluronic acid, for instance, forms hydrogels, tubes, and meshes used in organ-specific tissue regeneration. Its properties make it a suitable bioscaffold for these applications, highlighting the potential for this compound in similar roles (Hemshekhar et al., 2016).
4. Biotechnological Production
This compound's potential in biotechnological production can be inferred from studies on N-acetylneuraminic acid. This compound, vital for facilitating infant brain development and enhancing immunity, is produced via biotechnological methods involving pathway engineering. This suggests the feasibility of similar production methods for this compound (Zhang et al., 2018).
5. Neurodegenerative Diseases
This compound could have applications in neurodegenerative diseases, as shown by N-acetylcysteine. It demonstrates neuroprotective potential in Parkinson’s and Alzheimer’s disorders, suggesting a similar possibility for this compound (Tardiolo, Bramanti, & Mazzon, 2018).
Propiedades
| 90319-06-5 | |
Fórmula molecular |
C8H13NO7 |
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO7/c1-2(10)9-3-4(11)5(12)6(7(13)14)16-8(3)15/h3-6,8,11-12,15H,1H3,(H,9,10)(H,13,14)/t3-,4+,5+,6-,8-/m1/s1 |
Clave InChI |
KSOXQRPSZKLEOR-USOLSPIOSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@@H](O[C@H]1O)C(=O)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O |
| 90319-06-5 | |
Sinónimos |
alpha-L-2-N-acetylamino-2-desoxytaluronic acid alpha-L-N-acetyltalosaminuronic acid N-acetyltalosaminuronic acid NAT TalANAc |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















